molecular formula C10H7F3O3 B11822927 3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid

3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No.: B11822927
M. Wt: 232.16 g/mol
InChI Key: QBERWMHZJGIPRH-UHFFFAOYSA-N
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Description

3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C10H7F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the reaction of 3-hydroxy-4-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Undergoes electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols or alkanes

    Substitution: Halogenated derivatives

Scientific Research Applications

3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. It may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ferulic Acid: 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

    Cinnamic Acid: 3-phenylprop-2-enoic acid

    Coumaric Acid: 3-(4-hydroxyphenyl)prop-2-enoic acid

Uniqueness

3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its non-fluorinated analogs.

Properties

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)7-3-1-6(5-8(7)14)2-4-9(15)16/h1-5,14H,(H,15,16)

InChI Key

QBERWMHZJGIPRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)C(F)(F)F

Origin of Product

United States

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